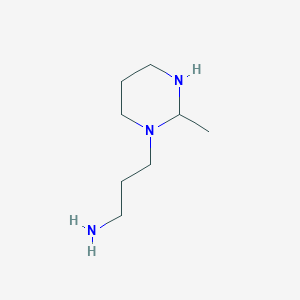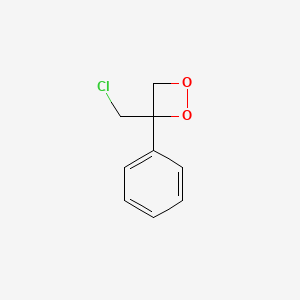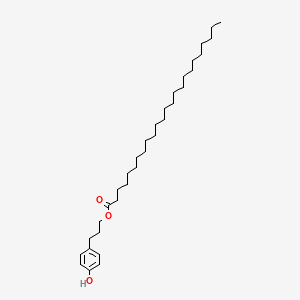![molecular formula C10H25NO3SSi B14285623 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine CAS No. 120615-58-9](/img/structure/B14285623.png)
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine is an organosilane compound that features both amine and sulfanyl functional groups. This compound is notable for its potential applications in various fields, including materials science, chemistry, and biology. The presence of the triethoxysilyl group allows for its use in surface modification and as a precursor for the synthesis of more complex structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine typically involves the reaction of 2-mercaptoethylamine with triethoxysilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfanyl group. The process can be summarized as follows:
Reactants: 2-mercaptoethylamine and triethoxysilane.
Solvent: Anhydrous toluene or another suitable organic solvent.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Reaction Conditions: The mixture is heated under reflux for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The triethoxysilyl group can participate in nucleophilic substitution reactions, leading to the formation of siloxane bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Chlorosilanes or alkoxysilanes can be used in substitution reactions to modify the triethoxysilyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Siloxane derivatives.
Scientific Research Applications
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organosilane compounds and as a surface modifier for silica-based materials.
Biology: Employed in the functionalization of biomolecules for use in biosensors and diagnostic assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine involves the formation of siloxane bonds through hydrolysis and condensation reactions. The triethoxysilyl group hydrolyzes in the presence of water to form silanol groups, which then condense to form siloxane bonds. This process allows the compound to effectively modify surfaces and create stable, durable coatings.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(triethoxysilyl)ethane: Similar in structure but lacks the sulfanyl and amine groups.
(3-Aminopropyl)triethoxysilane: Contains an amine group but lacks the sulfanyl group.
(3-Mercaptopropyl)trimethoxysilane: Contains a sulfanyl group but lacks the amine group.
Uniqueness
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine is unique due to the presence of both amine and sulfanyl functional groups, which provide it with versatile reactivity and functionality. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in different fields.
Properties
| 120615-58-9 | |
Molecular Formula |
C10H25NO3SSi |
Molecular Weight |
267.46 g/mol |
IUPAC Name |
2-(2-triethoxysilylethylsulfanyl)ethanamine |
InChI |
InChI=1S/C10H25NO3SSi/c1-4-12-16(13-5-2,14-6-3)10-9-15-8-7-11/h4-11H2,1-3H3 |
InChI Key |
DIAVEMFDZKRKMT-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCSCCN)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)



![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)





